(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine
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Overview
Description
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N It is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
4-ethylbenzaldehyde+3-methylanilineHCl, refluxthis compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-Methylphenyl)-N-(3-methylphenyl)methanimine
- (Z)-1-(4-Ethylphenyl)-N-(4-methylphenyl)methanimine
- (Z)-1-(4-Ethylphenyl)-N-(3-ethylphenyl)methanimine
Uniqueness
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
405287-65-2 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-7-9-15(10-8-14)12-17-16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3 |
InChI Key |
RSLWKLBBVHPOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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